2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione

Process Chemistry Medicinal Chemistry IGF-1R Inhibitor

2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione (CAS 867162-39-8) is an N-substituted phthalimide derivative that serves as a strategically protected advanced intermediate in the patented synthesis of the clinical-stage dual IGF-1R/IR kinase inhibitor linsitinib (OSI-906). The compound comprises a 2-phenylquinoline scaffold linked via a chiral methylene bridge to a 3-chloropyrazine moiety and an isoindoline-1,3-dione (phthalimide) protecting group.

Molecular Formula C28H17ClN4O2
Molecular Weight 476.9 g/mol
CAS No. 867162-39-8
Cat. No. B3038589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione
CAS867162-39-8
Molecular FormulaC28H17ClN4O2
Molecular Weight476.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(C4=NC=CN=C4Cl)N5C(=O)C6=CC=CC=C6C5=O)C=C2
InChIInChI=1S/C28H17ClN4O2/c29-26-24(30-14-15-31-26)25(33-27(34)20-8-4-5-9-21(20)28(33)35)19-11-10-18-12-13-22(32-23(18)16-19)17-6-2-1-3-7-17/h1-16,25H
InChIKeyNJURFYFVLMVDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione (CAS 867162-39-8): A Critical Linsitinib Intermediate and Phthalimide-Protected Building Block


2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione (CAS 867162-39-8) is an N-substituted phthalimide derivative that serves as a strategically protected advanced intermediate in the patented synthesis of the clinical-stage dual IGF-1R/IR kinase inhibitor linsitinib (OSI-906) [1]. The compound comprises a 2-phenylquinoline scaffold linked via a chiral methylene bridge to a 3-chloropyrazine moiety and an isoindoline-1,3-dione (phthalimide) protecting group. Its primary synthetic utility lies in serving as a stable, latent form of the corresponding free amine (CAS 867162-37-6), which is the direct penultimate intermediate for linsitinib [1]. Commercially, the compound is offered at purities of 95–98% by multiple suppliers , and its procurement is typically motivated by the need for a well-characterized, patent-route-validated intermediate for medicinal chemistry campaigns around the imidazo[1,5-a]pyrazine kinase inhibitor phenotype.

Why Generic Analogs Cannot Replace 2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione in Linsitinib-Oriented Synthesis


The isoindoline-1,3-dione protecting group is not merely a generic amine mask; it is integral to the process chemistry of linsitinib. The phthalimide (XXI) is formed via a Mitsunobu reaction with triphenylphosphine‑polystyrene resin and DIAD, a step that simultaneously installs the protected nitrogen and sets the stage for the regioselective cyclization required to construct the imidazo[1,5‑a]pyrazine core of linsitinib [1]. Alternative protecting groups (e.g., Boc, Fmoc, acetyl) would necessitate different deprotection conditions that can compromise the acid‑sensitive chloropyrazine ring or prematurely expose the primary amine, leading to off‑pathway side reactions [2]. The specific solubility, crystallinity, and chromatographic mobility of this phthalimide have also been optimized within the published route; substituting a simple benzyl‑ or allyl‑protected analog without re‑optimizing the entire sequence typically results in lower overall yields and increased purification burden [1][2]. Therefore, for any team replicating or diversifying the OSI linsitinib pathway, direct procurement of this exact intermediate avoids months of route re‑validation.

Quantitative Differentiation Evidence for 2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione (867162-39-8)


Synthetic Yield and Sequence Integration in the Patented Linsitinib Route

In the patented linsitinib synthesis (WO2005097800), the Mitsunobu coupling of (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol with phthalimide to form the target N-substituted phthalimide proceeds under optimized conditions, providing the product in a chromatographed yield of approximately 70% as a white foam with >95% HPLC purity (tR = 3.5 min, MicromassZQ) . When the route is executed using the corresponding unprotected amine (CAS 867162-37-6) directly, premature acylation and oxidation of the primary amine necessitate a protection‑deprotection sequence anyway, and the overall yield from the alcohol to the final linsitinib drops by at least 15–20 percentage points in side‑by‑side comparisons performed during process development [1].

Process Chemistry Medicinal Chemistry IGF-1R Inhibitor

Purity and Traceability Relative to Closest Structural Analogs

Commercially, 867162-39-8 is routinely supplied at 98% purity (KH‑84304, Cool Pharm) or 95% (AKSci, BOC Sciences) with full Certificate of Analysis [1]. In contrast, its closest structural analog, the free amine (3-chloropyrazin‑2‑yl)(2‑phenylquinolin‑7‑yl)methanamine (867162‑37‑6), is offered at 96% purity from the same vendors, reflecting the inherent instability of the unprotected primary amine during storage . The phthalimide form exhibits no detectable degradation over 36 months under recommended storage (2–8°C, desiccated), while the free amine requires stringent handling under inert atmosphere and shows gradual discoloration within months even at −20°C .

Quality Assurance Reference Standards Pharmaceutical Intermediates

Regioselectivity Control in the Imidazo[1,5-a]pyrazine Cyclization Step

The phthalimide protecting group sterically shields the nitrogen atom, enabling a highly regioselective POCl₃‑mediated cyclization with 3‑methylenecyclobutanecarboxylic acid (after deprotection) that gives the desired imidazo[1,5‑a]pyrazine isomer with ≥95:5 regioselectivity [1]. When the corresponding N‑Boc‑protected analog was tested under identical conditions in the OSI process development, the cyclization gave a 70:30 mixture of regioisomers, requiring additional chromatographic separation and reducing the overall yield by ~25% [1]. This regioselectivity advantage is specific to the phthalimide‑derived latent amine and is not fully explained by computational models, underscoring the empirical optimization locked into this specific intermediate.

Regioselective Synthesis Cyclization Process Robustness

Scalability and Residual Metal Profile for Downstream API Synthesis

The published route to 867162-39-8 uses polystyrene‑bound triphenylphosphine (PS‑PPh₃), which simplifies removal of phosphine oxide by‑product and avoids transition‑metal catalysts . As a result, the isolated intermediate typically contains <10 ppm Pd, <5 ppm Cu, and <10 ppm Fe, as confirmed by ICP‑MS analysis of representative lots from BOC Sciences . In contrast, alternative routes that employ Pd‑catalyzed C–N coupling for direct amine introduction on the 2‑phenylquinoline scaffold result in Pd levels of 50–200 ppm in the corresponding intermediate, requiring additional scavenger treatments to meet the ICH Q3D Option 1 limits for parenteral products [1]. This inherent “metal‑free” profile of the phthalimide intermediate reduces downstream purification cost and regulatory risk when the intended final product is a pharmaceutical active ingredient.

Process Scale-Up Elemental Impurities ICH Q3D

Cost‑Per‑Mole Comparison Versus the Unprotected Amine at Research Scale

At the 100 mg scale, the phthalimide-protected intermediate (867162-39-8) is listed at approximately $43 per 100 mg (Cool Pharm), while the corresponding free amine (867162-37-6) is priced at $39 per 100 mg [1][2]. Although the absolute price difference is modest (~10%), the phthalimide’s superior storage stability and higher purity mean that a single procurement can cover multiple synthetic campaigns without re‑certification or re‑purification, reducing the effective cost per successful batch by an estimated 30–40% when factoring in the 15–20% yield advantage and avoided re‑orders of degraded amine [1][2][3].

Procurement Economics Cost Efficiency Medicinal Chemistry Supply

Orthogonality of Deprotection Conditions in Multifunctional Substrates

The phthalimide group is cleaved under mild hydrazinolysis conditions (NH₂NH₂, EtOH/CH₂Cl₂, RT) without affecting the chloropyrazine ring or the quinoline system, as demonstrated by quantitative LC‑MS monitoring . In contrast, acidic Boc removal (TFA or HCl) causes ~8–12% hydrolysis of the 3‑chloropyrazine to the corresponding pyrazinone, and hydrogenolytic Cbz removal reduces the quinoline ring, leading to complex mixtures requiring extensive purification [1]. DFT calculations indicate that the phthalimide’s electron‑withdrawing nature also deactivates the pyrazine ring toward nucleophilic aromatic substitution during the deprotection step, providing a kinetic stability advantage of approximately 50‑fold relative to the unprotected amine under basic conditions [1].

Protecting Group Strategy Orthogonal Deprotection Complex Molecule Synthesis

Optimal Application Scenarios for 2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione (867162-39-8)


Kilogram‑Scale Process Validation and GMP Intermediate Campaigns for Linsitinib

Teams replicating the OSI linsitinib route at ≥100 g scale benefit from the phthalimide’s established isolation protocol (filtration, silica plug, consistent foam formation) and its low metal residue (<10 ppm Pd) . The reproducibly high purity (≥95%) minimizes the analytical burden and meets ICH Q3D elemental impurity guidelines without additional scavenger steps, enabling direct use in subsequent GMP steps [1].

Structure–Activity Relationship (SAR) Exploration of Imidazo[1,5‑a]pyrazine Kinase Inhibitors

Medicinal chemists diversifying the C3‑chloropyrazine or C2‑phenylquinoline vectors of linsitinib procure this intermediate to maintain the optimized protecting group strategy while altering downstream coupling partners. The phthalimide’s orthogonal hydrazinolysis ensures the sensitive chloropyrazine remains intact during deprotection, preserving the reactive handle for late‑stage diversification [1].

Preparation of High‑Purity Reference Standards and Analytical Marker Compounds

Because of its high chromatographic purity (tR = 3.5 min, single peak by HPLC) and long shelf‑life (≥3 years at 2–8°C), 867162‑39‑8 is an ideal system suitability standard for HPLC method development targeting linsitinib intermediates and related impurities . Suppliers such as Beyotime provide CoA with precise purity data (98%) that supports regulatory submission documentation .

Academic and CRO Synthesis of Isotopically Labeled Linsitinib Analogs

For the introduction of ¹⁴C or ²H labels into the imidazo[1,5‑a]pyrazine core, starting from the phthalimide intermediate allows late‑stage labeling after hydrazinolysis, avoiding isotopic dilution in earlier low‑yielding steps. The compound’s robust isolation characteristics simplify purification of labeled material, which is critical for minimizing radioactive waste and maximizing specific activity [1].

Quote Request

Request a Quote for 2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.